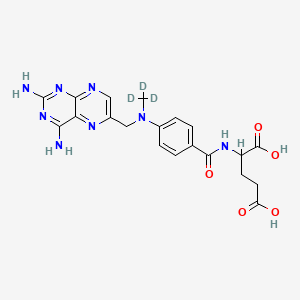
Methotrexate-methyl-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methotrexate-methyl-d3 is a useful research compound. Its molecular formula is C20H22N8O5 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Oncological Applications
Methotrexate is primarily known for its role in treating various malignancies, including leukemia, lymphoma, and solid tumors. The introduction of methotrexate-methyl-d3 enhances the understanding of its pharmacokinetics and metabolism.
Pharmacokinetics and Metabolism
- Study Findings : A study demonstrated that this compound can be used to trace the metabolic pathways of methotrexate in vivo. The deuterated methyl group allows for precise measurements of drug concentration and distribution in biological samples .
- Impact : This application is crucial for optimizing dosing regimens and minimizing toxicity in cancer patients.
Autoimmune Diseases
Methotrexate is a cornerstone treatment for autoimmune conditions such as rheumatoid arthritis, psoriasis, and lupus erythematosus. The use of this compound can provide insights into its efficacy and safety profiles.
Case Study: Rheumatoid Arthritis
- Research Overview : A systematic review indicated that methotrexate remains a first-line therapy for rheumatoid arthritis, often combined with other disease-modifying antirheumatic drugs (DMARDs) to enhance therapeutic outcomes .
- Results : In patients naive to methotrexate or with inadequate response, combination therapies showed superior outcomes compared to methotrexate monotherapy .
Synergistic Effects with Vitamin D3
Recent studies have explored the interaction between methotrexate and vitamin D3, revealing potential synergistic effects that could enhance treatment efficacy while reducing side effects.
Study Findings
- A study investigated the effects of vitamin D3 on methotrexate-induced jejunum damage in rats. The results indicated that vitamin D3 could mitigate some adverse effects associated with methotrexate treatment .
- The combination was suggested as a strategy to optimize dosing and improve patient outcomes in diseases like cancer and rheumatoid arthritis .
Pharmacological Research
This compound is also valuable in pharmacological research aimed at understanding drug interactions and metabolic pathways.
Research Insights
- The coadministration of this compound with other agents has been studied to assess its impact on drug metabolism and efficacy. For instance, it was found that the presence of deuterated compounds can alter the pharmacokinetics of co-administered drugs .
Comparative Efficacy Studies
Methotrexate's efficacy is often compared with other treatments in clinical settings.
Table: Comparative Efficacy of Methotrexate in Autoimmune Conditions
| Condition | Treatment Options | Efficacy Rate (%) | Comments |
|---|---|---|---|
| Rheumatoid Arthritis | Methotrexate + Biologics | 56-67 | Superior to monotherapy |
| Psoriasis | Methotrexate + Vitamin D3 | Significant improvement noted | Synergistic effects observed |
| Allergic Contact Dermatitis | Methotrexate | 78 | Comparable efficacy to immunomodulators |
属性
分子式 |
C20H22N8O5 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC 名称 |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/i1D3 |
InChI 键 |
FBOZXECLQNJBKD-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
规范 SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
序列 |
XE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















